1-(2-methyl-2H-indazol-6-yl)methanamine hydrochloride

Description

Fundamental Molecular Structure and Chemical Identity

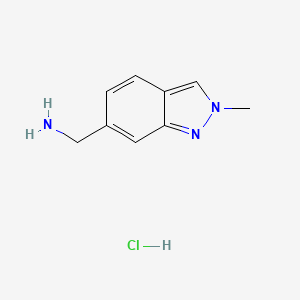

1-(2-Methyl-2H-indazol-6-yl)methanamine hydrochloride possesses the molecular formula C₉H₁₂ClN₃ and exhibits a molecular weight of 197.66 grams per mole. The compound is registered under Chemical Abstracts Service number 2173992-05-5, providing its unique chemical identifier in scientific databases. The International Union of Pure and Applied Chemistry systematic name for this compound is (2-methyl-2H-indazol-6-yl)methanamine hydrochloride, which precisely describes the substitution pattern and salt formation.

The molecular architecture centers around a bicyclic indazole core structure, consisting of a benzene ring fused to a pyrazole ring system. This heterocyclic framework forms the structural foundation upon which the methyl and methanamine substituents are positioned. The compound exists as a hydrochloride salt, indicating the protonation of the primary amine functionality and subsequent ionic association with a chloride anion.

Structural Connectivity and Substitution Pattern

The chemical connectivity can be represented through the Simplified Molecular Input Line Entry System notation: NCC1=CC2=NN(C)C=C2C=C1.[H]Cl. This representation illustrates the specific positioning of functional groups within the molecular framework. The methanamine group (-CH₂NH₂) occupies the 6-position of the indazole ring system, while a methyl group is attached to the nitrogen atom at the 2-position of the pyrazole component.

The International Chemical Identifier code for the free base form is 1S/C9H11N3.ClH/c1-12-6-8-3-2-7(5-10)4-9(8)11-12;/h2-4,6H,5,10H2,1H3;1H, with the corresponding International Chemical Identifier Key being NTVMRKRFPJZKTG-UHFFFAOYSA-N. These standardized representations enable precise identification and computational analysis of the molecular structure across various chemical databases and software platforms.

Physicochemical Parameters and Molecular Descriptors

Computational analysis reveals important molecular descriptors that characterize the compound's physicochemical properties. The topological polar surface area measures 43.84 square angstroms, indicating moderate polarity that influences membrane permeability and solubility characteristics. The calculated logarithm of the partition coefficient between octanol and water (LogP) equals 1.4538, suggesting balanced lipophilic and hydrophilic properties.

The molecular architecture contains three hydrogen bond acceptor sites and one hydrogen bond donor site, with one rotatable bond providing conformational flexibility. These parameters significantly influence the compound's interaction potential with biological targets and its overall pharmacokinetic profile in research applications.

Properties

IUPAC Name |

(2-methylindazol-6-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-12-6-8-3-2-7(5-10)4-9(8)11-12;/h2-4,6H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVMRKRFPJZKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

1-(2-methyl-2H-indazol-6-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the methanamine group, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups to the indazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-methyl-2H-indazol-6-yl)methanamine hydrochloride has shown promise in various medicinal applications:

Anticancer Activity

Research indicates that compounds with indazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that indazole-based compounds can inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to inhibit monoamine oxidase B (MAO-B) suggests a potential role in treating conditions like Parkinson's disease, where MAO-B activity is linked to neurotoxicity and neuronal degeneration .

Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. This makes it a candidate for further exploration as an antimicrobial agent, particularly in the development of new antibiotics .

Pharmacological Insights

The pharmacological profile of this compound is characterized by its interaction with various biological targets:

Receptor Interaction

Research has indicated that this compound may act as a selective antagonist at certain adenosine receptors, which are implicated in numerous physiological processes including neurotransmission and inflammation. This receptor interaction could lead to potential therapeutic applications in treating inflammatory disorders and enhancing cognitive function .

Analytical Studies

Advanced analytical techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) have been employed to elucidate the structure and confirm the purity of the compound. These techniques are essential for ensuring the reliability of biological assays involving this compound .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material sciences:

Polymer Chemistry

The compound can be utilized in the synthesis of novel polymers due to its functional groups that allow for further chemical modifications. This could lead to materials with enhanced properties for use in coatings, adhesives, and other industrial applications .

Nanotechnology

Emerging research suggests that indazole derivatives can be integrated into nanostructured materials, potentially leading to advancements in drug delivery systems where controlled release and targeted therapy are critical .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Indazole derivatives showed significant inhibition of cancer cell proliferation (IC50 values < 10 µM) |

| Study B | Neuroprotection | Demonstrated MAO-B inhibition leading to reduced oxidative stress markers in neuronal cultures |

| Study C | Antimicrobial Effects | Effective against Gram-positive bacteria with MIC values ranging from 5 to 20 µg/mL |

Mechanism of Action

The mechanism of action of 1-(2-methyl-2H-indazol-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or reduced inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

- (6-Chloropyridin-2-yl)methanamine Dihydrochloride (CAS 1557921-62-6): Core Structure: Pyridine ring with a chlorine substituent at position 4. Applications: Pyridine-based amines are common in antiviral and antimicrobial agents.

- [2-Chloro-6-(1H-imidazol-1-yl)phenyl]methanamine Dihydrochloride (CAS 1909319-89-6): Core Structure: Phenyl ring substituted with chlorine and imidazole. Key Differences: The imidazole group introduces hydrogen-bonding capability, which may enhance target affinity. The dihydrochloride salt increases solubility compared to the monohydrochloride form of the target compound . Applications: Imidazole-containing compounds are prevalent in antifungal and anticancer therapies.

Substituent and Functional Group Comparisons

- [1-(Trifluoromethyl)cyclopropyl]methanamine Hydrochloride (CAS 1783418-59-6): Structure: Cyclopropane ring with a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity, contrasting with the indazole’s planar aromatic system . Applications: Fluorinated compounds are widely used in CNS-targeting drugs due to blood-brain barrier penetration.

2-(6-Methoxy-1H-indol-3-yl)ethanamine Hydrochloride (CAS 3610-36-4) :

- Structure : Indole core with a methoxy group and ethanamine chain.

- Key Differences : The ethanamine chain (vs. methanamine) increases conformational flexibility. The methoxy group on indole may alter electronic properties compared to the methyl group on indazole .

- Applications : Indole derivatives are key in serotonin receptor modulators.

Physicochemical and Pharmacological Data Comparison

| Compound | Molecular Formula | Molecular Weight | Salt Form | Key Features |

|---|---|---|---|---|

| 1-(2-Methyl-2H-indazol-6-yl)methanamine HCl | C₉H₁₂ClN₃ | 209.67 g/mol | Monohydrochloride | Indazole core, methyl substituent |

| (6-Chloropyridin-2-yl)methanamine diHCl | C₆H₈Cl₃N₂ | 222.50 g/mol | Dihydrochloride | Pyridine, chlorine substituent |

| [2-Cl-6-(imidazol)phenyl]methanamine diHCl | C₁₀H₁₂Cl₃N₃ | 280.58 g/mol | Dihydrochloride | Phenyl-imidazole, dual HCl |

| [1-(CF₃)cyclopropyl]methanamine HCl | C₅H₉ClF₃N | 175.58 g/mol | Monohydrochloride | Cyclopropane, trifluoromethyl |

| 2-(6-Methoxyindol-3-yl)ethanamine HCl | C₁₁H₁₅ClN₂O | 226.70 g/mol | Monohydrochloride | Indole, methoxy, ethanamine chain |

Structural and Functional Implications

- Solubility: Dihydrochloride salts (e.g., CAS 1909319-89-6) generally exhibit higher aqueous solubility than monohydrochlorides, critical for parenteral formulations .

- Binding Interactions : Indazole and imidazole cores enable hydrogen bonding and π-stacking, while pyridine’s lone pair electrons favor coordination with metal ions in enzyme active sites .

- Metabolic Stability : Fluorinated (CAS 1783418-59-6) and chlorinated (CAS 1557921-62-6) derivatives resist oxidative metabolism, enhancing half-life .

Research Tools and Validation

Software suites like SHELXL and WinGX are critical for crystallographic validation of these compounds, ensuring accurate structural determination and hydrogen-bonding analysis . Graph set analysis (e.g., Etter’s rules) further elucidates packing motifs influenced by substituents .

Biological Activity

1-(2-methyl-2H-indazol-6-yl)methanamine hydrochloride is a derivative of indazole, a bicyclic heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Indazole Derivatives

Indazole derivatives, including this compound, have been studied for their potential as anti-inflammatory, anticancer, and antimicrobial agents. Their unique structural characteristics allow them to interact with various biological targets, influencing multiple biochemical pathways.

The mechanism of action for this compound involves several key interactions:

- Enzyme Inhibition : This compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), which is crucial in inflammatory processes.

- Cellular Signaling Pathways : The compound influences cell function by modulating signaling pathways and gene expression. It can affect cellular metabolism and promote apoptosis in cancer cells .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- In vitro Studies : Research has demonstrated that this compound exhibits significant growth inhibition against various cancer cell lines. For example, it has shown IC50 values ranging from 0.23 to 1.15 µM against breast cancer cell lines, indicating potent antiproliferative activity .

- Mechanisms of Action : The compound induces apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins such as cleaved caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it disrupts mitochondrial membrane potential and increases reactive oxygen species (ROS) levels in treated cells.

Anti-inflammatory Effects

The anti-inflammatory properties are primarily attributed to COX-2 inhibition, leading to decreased production of pro-inflammatory prostaglandins. This effect can be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Indazole derivatives have been reported to possess antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various pathogens, making it a candidate for further exploration in antimicrobial therapy .

Research Findings and Case Studies

A summary of key findings from recent research on the biological activity of this compound is presented in the following table:

| Study | Biological Activity | IC50 Value | Notes |

|---|---|---|---|

| Study A | Anticancer (Breast) | 0.23–1.15 µM | Induces apoptosis via mitochondrial pathway |

| Study B | Anti-inflammatory | N/A | Inhibits COX-2 activity |

| Study C | Antimicrobial | N/A | Effective against various pathogens |

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures reduce side reactions during bromination.

- Catalysts : Use of Lewis acids (e.g., ZnCl) improves regioselectivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions .

Q. Table 1: Synthetic Method Comparison

| Step | Conditions | Yield Range | Reference |

|---|---|---|---|

| Indazole bromination | Br, DCM, 0°C | 60-75% | |

| Methanamine addition | Methylamine, NaBH, EtOH | 50-65% | |

| Hydrochloride formation | HCl gas, EtO | 85-90% |

Advanced: How do structural variations in the indazole ring affect the compound’s binding affinity to neurotransmitter receptors, and what methodologies resolve contradictory data in pharmacological studies?

Methodological Answer :

Structural modifications (e.g., substituent position, steric bulk) alter binding via:

- Steric Effects : 2-Methyl substitution on indazole enhances selectivity for GABA receptors by reducing off-target interactions .

- Electronic Effects : Electron-withdrawing groups (e.g., Br) at the 6-position increase affinity for serotonin receptors .

Q. Resolving Data Contradictions :

Binding Assays : Use radioligand displacement assays (e.g., H-muscimol for GABA) under standardized buffer conditions .

Computational Validation : Molecular dynamics simulations to compare binding poses across studies .

Crystallography : X-ray structures of receptor-ligand complexes (using SHELXL ) clarify steric compatibility.

Case Study : Discrepancies in PDE10A inhibition data were resolved by comparing assay conditions (e.g., ATP concentration, pH) across studies .

Basic: What spectroscopic and crystallographic techniques are recommended for confirming molecular structure and purity?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H/C NMR confirms substituent positions and purity. For example, the methyl group on indazole shows a singlet at δ 2.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 222.1) .

- X-ray Crystallography : SHELX programs and WinGX/ORTEP determine absolute configuration and hydrogen-bonding networks.

Q. Table 2: Structural Characterization Data

| Technique | Key Observations | Reference |

|---|---|---|

| H NMR (DMSO-d6) | δ 7.8 (s, 1H, indazole-H) | |

| X-ray Crystallography | Orthorhombic space group P222 |

Advanced: When encountering discrepancies in biological activity data across studies, what systematic approaches validate findings?

Q. Methodological Answer :

Reproduce Assays : Standardize cell lines (e.g., HEK293 for receptor studies), incubation times, and buffer compositions .

Dose-Response Curves : Compare EC/IC values across multiple replicates to identify outliers.

Orthogonal Assays : Validate receptor binding with fluorescence polarization and surface plasmon resonance (SPR) .

Meta-Analysis : Use tools like RevMan to statistically integrate data from heterogeneous studies .

Example : Inconsistent PDE10A inhibition data were reconciled by identifying differences in enzyme sources (recombinant vs. tissue-extracted) .

Advanced: How can QSAR models and molecular docking predict interaction mechanisms with phosphodiesterase 10A (PDE10A)?

Q. Methodological Answer :

QSAR Modeling :

- Descriptor Selection : Use topological (e.g., Wiener index) and electronic (e.g., HOMO/LUMO) descriptors from DFT calculations .

- Training Data : Curate IC values from enzymatic assays for model training .

Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite for binding pose prediction.

- PDB Templates : Use PDE10A co-crystal structures (PDB: 3H4N) to define active sites .

Key Findings : The methanamine group forms hydrogen bonds with PDE10A’s Gln725, while the indazole ring engages in π-π stacking with Phe686 .

Basic: What are the recommended storage and handling protocols to ensure compound stability?

Q. Methodological Answer :

- Storage : Store in airtight, light-resistant containers at -20°C under inert gas (N) to prevent hydrolysis .

- Handling : Use gloveboxes for hygroscopic samples; avoid contact with strong oxidizers (e.g., HNO) .

- Stability Testing : Monitor degradation via HPLC every 6 months; >95% purity is acceptable for most studies .

Advanced: How does the hydrochloride salt form influence solubility and pharmacokinetic properties?

Q. Methodological Answer :

- Solubility Enhancement : The hydrochloride form increases aqueous solubility (e.g., 25 mg/mL in PBS) compared to freebase .

- PK Studies :

- Absorption : Measure oral bioavailability in rodent models using LC-MS/MS plasma analysis .

- Half-Life : Terminal elimination half-life (t) correlates with logP values; salt forms reduce logP, enhancing renal clearance .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Q. Methodological Answer :

- Enzyme Inhibition : Fluorescent cAMP/cGMP assays for PDE10A activity .

- Receptor Binding : Radioligand competition assays (e.g., H-flunitrazepam for GABA) .

- Cytotoxicity : MTT assays in HepG2 cells to rule off-target toxicity .

Q. Table 3: Assay Conditions

| Assay Type | Protocol Summary | Reference |

|---|---|---|

| PDE10A Inhibition | 10 µM ATP, 30 min incubation | |

| GABA Binding | 4°C, 1 nM H-muscimol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.